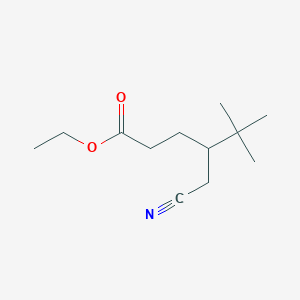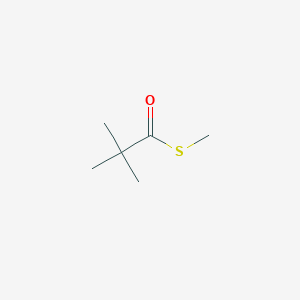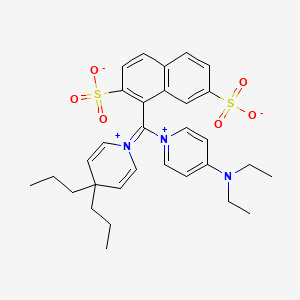
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups such as diethylamino, disulphonato, and naphthyl groups. These functional groups contribute to the compound’s reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium typically involves a multi-step process that includes the following key steps:
Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the naphthyl intermediate, which involves the sulfonation of naphthalene to introduce the disulphonato groups.
Benzylidene Formation: The next step involves the condensation of the naphthyl intermediate with a benzaldehyde derivative to form the benzylidene moiety.
Cyclohexa-2,5-dien-1-ylidene Formation: The final step involves the cyclization of the benzylidene intermediate to form the cyclohexa-2,5-dien-1-ylidene structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure conditions to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer functional groups.
Wissenschaftliche Forschungsanwendungen
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and detection of specific biomolecules.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Hydrogen (4-(4-(diethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium can be compared with other similar compounds, such as:
Hydrogen (4-(4-(dimethylamino)-alpha-(2,7-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium: This compound has dimethylamino groups instead of diethylamino groups, leading to different reactivity and properties.
This compound chloride: This compound includes a chloride ion, which can affect its solubility and reactivity.
Eigenschaften
CAS-Nummer |
42352-92-1 |
|---|---|
Molekularformel |
C31H37N3O6S2 |
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
1-[[4-(diethylamino)pyridin-1-ium-1-yl]-(4,4-dipropylpyridin-1-ium-1-ylidene)methyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H37N3O6S2/c1-5-15-31(16-6-2)17-21-34(22-18-31)30(33-19-13-25(14-20-33)32(7-3)8-4)29-27-23-26(41(35,36)37)11-9-24(27)10-12-28(29)42(38,39)40/h9-14,17-23H,5-8,15-16H2,1-4H3 |
InChI-Schlüssel |
LXZJPHWCPHMDFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C=C[N+](=C(C2=C(C=CC3=C2C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+]4=CC=C(C=C4)N(CC)CC)C=C1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


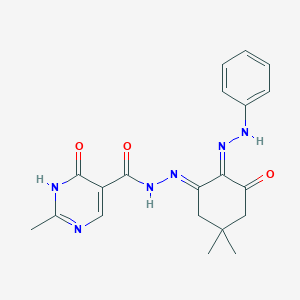
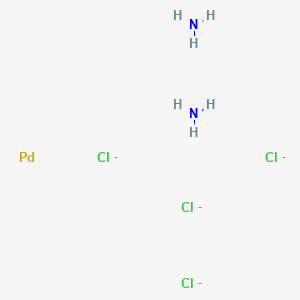
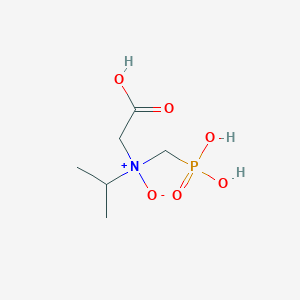
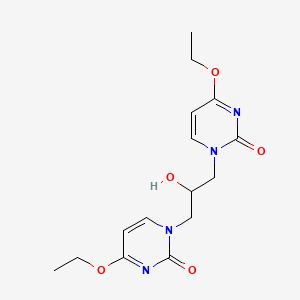
![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
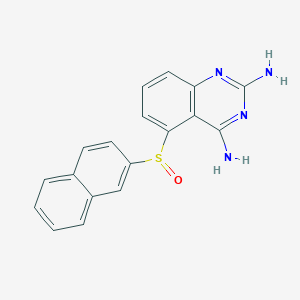
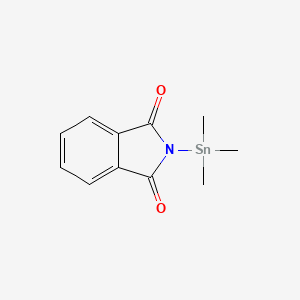
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
